molecular formula C26H32N4O4 B6550406 5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide CAS No. 1040677-56-2

5-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide

Cat. No.: B6550406
CAS No.: 1040677-56-2
M. Wt: 464.6 g/mol
InChI Key: JNQIYZDCQUQGBH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenylcarbamoyl group, a tetrahydroquinazolin group, and a pentanamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The tetrahydroquinazolin group, for example, is a bicyclic structure that could contribute to the overall three-dimensional shape of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, compounds with a tetrahydroquinazolin group can participate in a variety of reactions, including condensation reactions and cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .

Future Directions

Given the interesting structure of this compound, it could be a promising area for future research. Studies could focus on synthesizing the compound, characterizing its physical and chemical properties, and investigating its potential biological activities .

Mechanism of Action

Target of Action

Nectin-4 is a cell surface adhesion protein that is over-expressed in multiple human cancers and is associated with poor disease prognosis .

Mode of Action

HMS3481O08 demonstrates potent anti-cancer activity by specifically targeting Nectin-4 . It is an antibody-drug conjugate (ADC) with a drug-antibody ratio (DAR) of 8 . The ADC is manufactured using a proprietary conjugation technology and a novel tubulin inhibitor payload . Detailed pharmacokinetic/pharmacodynamic (PK/PD) characterization of HMS3481O08 validates the mechanism of action as an anti-mitotic agent inducing cell cycle arrest and apoptosis .

Biochemical Pathways

The interaction of HMS3481O08 with Nectin-4 affects the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, HMS3481O08 treatment leads to increased PD-L1 expression in mouse pharmacology models, which is a consequence of immunogenic cell death .

Pharmacokinetics

HMS3481O08 exhibits favorable pharmacokinetics and safety profiles . It displays a very stable PK profile with overlapping curves for total antibody and ADC as well as full DAR retention in circulation .

Result of Action

The result of HMS3481O08’s action is potent anti-cancer activity with a lower toxicity profile . It demonstrates significant efficacy across a variety of tumor indications .

Action Environment

The action of HMS3481O08 is influenced by the tumor microenvironment. The payload distribution study in tumor-bearing mice reveals a preferential and increased delivery of payload to tumors and lower payload delivery to normal tissues . This may translate to an improved therapeutic window .

Properties

IUPAC Name

5-[1-(2-anilino-2-oxoethyl)-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-19(2)15-16-27-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)28-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQIYZDCQUQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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